3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
3-chloro-7-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c12-10-7-14-11-8-15(5-6-16(10)11)9-1-3-13-4-2-9/h7,9,13H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFGVXUSSCTDKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCN3C(=NC=C3Cl)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- Pyrazine derivatives functionalized with amino groups serve as the backbone for ring formation.
- Piperidine derivatives , particularly piperidin-4-yl moieties, are introduced through nucleophilic substitution or amidation steps.
- Chlorination reagents such as thionyl chloride or phosphorus oxychloride are used for selective chlorination at the 3-position.
Stepwise Synthetic Procedure
Based on patent EP2226324A1 and related literature on beta-amino tetrahydroimidazo[1,2-a]pyrazines:
Formation of the Imidazo[1,2-a]pyrazine Core:
- Condensation of a 2-aminopyrazine derivative with an appropriate aldehyde or ketone under acidic or basic catalysis.
- Cyclization occurs to form the fused imidazo ring system.
- This step often requires controlled heating and solvent conditions to favor ring closure.
Introduction of the Piperidin-4-yl Group:
- The 7-position of the tetrahydroimidazo[1,2-a]pyrazine is functionalized by nucleophilic substitution using piperidin-4-yl-containing reagents.
- This can be achieved by reacting a suitable leaving group precursor (e.g., halogenated intermediate) with piperidine under basic conditions.
- Alternative approaches include reductive amination with piperidin-4-yl aldehydes or amines.
Chlorination at the 3-Position:
- Selective chlorination is performed using reagents like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).
- Reaction conditions are optimized to avoid over-chlorination or degradation of the heterocyclic core.
- The chlorination step is typically carried out at low to moderate temperatures with careful monitoring.
Purification and Characterization:
- The final product is purified by recrystallization or chromatographic techniques.
- Characterization is done using NMR, mass spectrometry, and elemental analysis to confirm structure and purity.
Research Findings and Optimization Data
Reaction Yields and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Imidazo[1,2-a]pyrazine ring formation | 2-aminopyrazine + aldehyde, acid/base catalyst, reflux | 70-85 | Solvent: ethanol or DMF; temperature control critical |
| Piperidin-4-yl substitution | Piperidin-4-yl amine, base, solvent (e.g., acetonitrile) | 65-80 | Base: triethylamine or K2CO3; reaction time 4-8 h |
| Chlorination at 3-position | Thionyl chloride or POCl3, 0-60°C | 60-75 | Low temperature preferred to minimize side reactions |
Key Observations
- The cyclization step is sensitive to pH and solvent polarity; acidic conditions favor ring closure.
- Piperidin-4-yl substitution efficiency depends on the leaving group quality and reaction time.
- Chlorination selectivity is improved by slow addition of chlorinating agent and temperature control.
- Overall, the synthetic route achieves moderate to good yields with high purity of the final compound.
Comparative Analysis of Preparation Methods
| Method Aspect | Advantages | Disadvantages |
|---|---|---|
| Acid-catalyzed cyclization | High ring closure efficiency | Sensitive to moisture and pH |
| Base-mediated piperidinyl substitution | Mild conditions, good selectivity | Longer reaction times |
| Chlorination with SOCl2 | Effective chlorination | Requires careful handling due to toxicity |
| Chlorination with POCl3 | High selectivity | More expensive and moisture sensitive |
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dechlorinated or hydrogenated derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or primary amines under mild conditions.
Major Products
Oxidation: N-oxides of the imidazo[1,2-a]pyrazine core.
Reduction: Dechlorinated or fully hydrogenated derivatives.
Substitution: Various substituted imidazo[1,2-a]pyrazines depending on the nucleophile used.
Scientific Research Applications
3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various assays.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
- Substituent Effects: The 3-chloro group in the target compound may enhance binding to hydrophobic regions of target proteins compared to 2-trifluoromethyl (electron-withdrawing) or hydrazide (hydrogen-bonding) groups in other derivatives .
- Synthetic Accessibility: The target compound’s synthesis likely involves reductive amination and chlorination steps, similar to methods for BIM analogs (e.g., cyclocondensation of amino acids with phenacyl bromides) . In contrast, sulfonamide derivatives require SuFEx click chemistry, achieving 73% yield for fluorinated intermediates . Hydrazide derivatives are synthesized via hydrazine condensation, yielding 80–92% .
Biological Selectivity :
- BIM-46174 and its dimer show Gαq-specific inhibition but exhibit cytotoxicity at >10 µM, limiting therapeutic utility .
- Hydrazide derivatives (e.g., 8a–k) prioritize antibacterial activity over GPCR modulation, with minimal cytotoxicity .
- NaV1.7 inhibitors (e.g., compound 13) rely on ring saturation for enhanced potency, a feature shared with the target compound’s tetrahydro core .
Pharmacokinetic and Toxicity Considerations
- Cytotoxicity : BIM derivatives exhibit dose-dependent cytotoxicity, possibly due to redox-active thiol groups . The target compound’s piperidine group may reduce off-target effects compared to cyclohexylmethyl substituents.
- Metabolic Stability : Sulfonamide and hydrazide derivatives show moderate metabolic stability in hepatic microsomes, whereas chlorinated analogs (e.g., the target compound) may exhibit prolonged half-lives due to reduced oxidative metabolism .
Biological Activity
3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with Gαq proteins and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a fused ring system comprising imidazole and pyrazine structures, with a chlorine substituent and a piperidine moiety. These structural characteristics contribute to its unique chemical reactivity and biological properties. The synthesis of this compound typically involves multi-step procedures aimed at optimizing yield and purity.
The primary biological activity of this compound is linked to its interaction with Gαq proteins. By silencing these proteins, the compound can modulate intracellular signaling pathways initiated by G protein-coupled receptors (GPCRs). This mechanism suggests potential applications in treating conditions where GPCR signaling is dysregulated, such as certain cancers and cardiovascular diseases .
Table 1: Structure-Activity Relationship of Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 6-Chloro-2-ethylimidazo[1,2-b]pyridazine | Contains a chloro group and an ethyl substituent | Exhibits different biological activity profiles |
| 2-Chloro-3-(2-phenyl-1H-imidazol-1-yl)pyrazine | Features a phenyl group on imidazole | Potentially different pharmacological effects |
| 2-Cyclohexyl-1-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride | Contains a cyclohexyl group | Unique structural modifications affecting activity |
Biological Activity Studies
Research has demonstrated that this compound exhibits significant anticancer activity. Studies involving various cell lines have shown that the compound can inhibit specific kinases involved in cancer progression. Notably, interactions with c-Met and VEGFR-2 kinases have been explored as potential therapeutic targets. The compound's ability to influence cell proliferation and survival has been documented in human breast cancer (MCF7) and melanoma (A2058) cell lines .
Case Study: Inhibition of Gαq Signaling
A detailed evaluation of the compound's action on GPCR/G protein pairs revealed preferential silencing of Gαq signaling in a context-dependent manner. In assays designed to measure intracellular myo-inositol 1-phosphate (IP1), the compound demonstrated potent inhibition of Gαq signaling pathways. This was particularly evident in experiments where the compound allowed GDP release while preventing GTP entry into the Gαq protein, effectively trapping it in an inactive conformation .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate that this compound possesses favorable properties for drug development. High stability in microsomal assays and significant binding affinity to plasma proteins were observed. Additionally, toxicity assessments have shown low cytotoxicity across various human cell lines .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, and how can intermediates be stabilized?
- Methodology : Hydrogenation of imidazo[1,2-a]pyrazine precursors using catalysts like platinum(IV) oxide under 4-bar H₂ pressure in 2-methoxyethanol is a common approach. However, intermediates such as borane complexes (e.g., 2-(4-fluoro-3-methylphenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine) are prone to silica gel degradation and oxidation. Stabilization involves avoiding silica gel chromatography and using inert atmospheres (N₂) during purification .
- Yield Optimization : Column chromatography with dichloromethane/7N NH₃ in methanol (95:5) effectively removes impurities while preserving product integrity .
Q. How can structural characterization of this compound and its derivatives be rigorously validated?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR spectra confirm regiochemistry and substituent positioning (e.g., piperidin-4-yl groups exhibit distinct multiplet patterns in δ 2.5–3.5 ppm).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., [M+H]⁺ peaks).
- IR Spectroscopy : Functional groups like C-Cl (650–750 cm⁻¹) and tertiary amines (≈2800 cm⁻¹) are critical for structural assignment .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Antimicrobial Screening : Broth microdilution assays (CLSI guidelines) against pathogens like Sporothrix spp. or bacterial strains, with MIC values <50 µg/mL indicating promising activity .
- Cytotoxicity : Mouse fibroblast (L929) assays assess selectivity indices (IC₅₀ >100 µM for low toxicity) .
Advanced Research Questions
Q. How does substitution on the imidazo[1,2-a]pyrazine core influence biological potency and selectivity?
- SAR Insights :
- C-3 Position : Chloro or trifluoromethyl groups enhance antifungal activity by improving membrane permeability .
- Piperidine Ring : Saturation (5,6,7,8-tetrahydro) improves NaV1.7 channel inhibition potency by 10-fold compared to unsaturated analogs (e.g., imidazo[1,5-a]pyrazine) .
- Heteroatom Positioning : 6,5-fused bicyclic systems (vs. 5,6-fused) are critical for NaV1.7 inhibition due to optimal steric and electronic interactions .
Q. What enantioselective strategies enable asymmetric synthesis of this compound?
- Catalytic Hydrogenation : Ruthenium/N-heterocyclic carbene (NHC) catalysts achieve enantiomeric ratios up to 98:2 for tetrahydroimidazo[1,2-a]pyrazines without requiring protecting groups. Complete regioselectivity is observed under H₂ pressure .
Q. How can mechanistic studies elucidate its mode of action against drug-resistant pathogens?
- Synergy Assays : Checkerboard assays with itraconazole demonstrate synergistic effects (FIC ≤0.5) against azole-resistant Sporothrix spp., suggesting dual-target mechanisms .
- Molecular Docking : Computational modeling of NaV1.7 binding pockets identifies key interactions (e.g., aryl sulfonamide motifs in biarylether derivatives) .
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
- Impurity Management : Borane-derived byproducts (e.g., from THF-BH₃ complexes) inflate crude yields but are removed via methanol quenching and repeated evaporations .
- Purification : Avoid prolonged silica gel exposure; use reverse-phase HPLC for polar intermediates .
Q. How can hybrid derivatives (e.g., thiosemicarbazones) improve therapeutic potential?
- Design Strategy : Condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbohydrazides with aromatic aldehydes yields hydrazone derivatives (80–92% yield) with enhanced antifungal activity. Substituents like 4-CF₃ on benzylidene groups improve lipophilicity and target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
